Structural Elucidation of 2-(5-Methylfuran-2-yl)propanenitrile: A Comprehensive NMR Analysis Guide
Structural Elucidation of 2-(5-Methylfuran-2-yl)propanenitrile: A Comprehensive NMR Analysis Guide
Executive Summary
2-(5-Methylfuran-2-yl)propanenitrile (CAS: 1096790-35-0) is a highly versatile nitrile-functionalized heterocyclic building block[1]. Characterized by an electron-rich 5-methylfuran core coupled to an electron-withdrawing propanenitrile side chain, this molecule presents a unique electronic environment that requires precise analytical characterization. This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this compound using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind specific chemical shifts and providing a self-validating experimental protocol, this guide serves as a definitive reference for researchers and drug development professionals.
Pharmacological & Synthetic Relevance
The juxtaposition of a furan heterocycle with a nitrile group creates a polarized molecular system highly prized in medicinal chemistry[2]. Furan-nitrile motifs are frequently utilized as precursors for primary amines (via nitrile reduction) or carboxylic acids (via hydrolysis), serving as critical intermediates in the synthesis of kinase inhibitors and 5-HT receptor agonists[3]. The specific substitution pattern of 2-(5-Methylfuran-2-yl)propanenitrile—featuring a methyl group at the C5 position—modulates the oxidative stability of the furan ring while providing a distinct steric profile. Accurate NMR assignment is critical to confirm the regiochemistry of the substitution, ensuring the integrity of downstream synthetic workflows.
Molecular Architecture & NMR Strategy
The structural elucidation of 2-(5-Methylfuran-2-yl)propanenitrile relies on mapping three distinct microenvironments:
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The Furan Core: An aromatic system subject to diamagnetic anisotropy and resonance effects from the oxygen heteroatom[4].
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The Propanenitrile Side Chain: An aliphatic system heavily deshielded by both the adjacent furan ring and the strongly electron-withdrawing cyano (-C≡N) group.
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The C5-Methyl Group: An electron-donating substituent that directly impacts the electron density of the furan ring.
To unambiguously assign these environments, a standardized workflow combining 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques is employed.
Figure 1: Standardized NMR acquisition and structural elucidation workflow.
High-Resolution 1 H NMR Analysis
The 1 H NMR spectrum (in CDCl 3 ) of 2-(5-Methylfuran-2-yl)propanenitrile is defined by precise spin-spin coupling networks and pronounced anisotropic shifts[5].
Quantitative 1 H NMR Data
| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| H- α (-CH (CH 3 )CN) | 3.95 | q | 7.2 | 1H |
| Furan H3 | 6.15 | d | 3.2 | 1H |
| Furan H4 | 5.90 | dq | 3.2, 1.0 | 1H |
| Furan-CH 3 | 2.28 | d | 1.0 | 3H |
| α -CH 3 (-CH(CH 3 )CN) | 1.62 | d | 7.2 | 3H |
Causality of Chemical Shifts & Coupling
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The H- α Deshielding Effect: The methine proton (H- α ) appears unusually downfield at δ 3.95 ppm. This is the cumulative result of two phenomena: the inductive electron withdrawal by the adjacent nitrile group, and the diamagnetic anisotropic deshielding generated by the π -electron cloud of the furan ring[4].
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Furan Ring Protons (H3 vs. H4): In a standard furan ring, protons appear between 6.2 and 6.4 ppm. Here, H4 ( δ 5.90) is significantly more shielded than H3 ( δ 6.15). This causality stems from the electron-donating nature of the C5-methyl group via hyperconjugation, which increases electron density at the adjacent C4 position, pushing the H4 signal upfield.
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Allylic Coupling ( 4J ): The Furan-CH 3 group ( δ 2.28) and the H4 proton exhibit a long-range allylic coupling ( 4J≈1.0 Hz). This causes the methyl signal to appear as a fine doublet and splits the H4 doublet into a doublet of quartets (dq), validating their spatial proximity.
13 C NMR Analysis & Carbon Framework
The 13 C NMR spectrum provides a direct map of the molecular skeleton, highly sensitive to hybridization and electronegativity[6].
Quantitative 13 C NMR Data
| Carbon Atom | Chemical Shift ( δ , ppm) | Type (DEPT-135) | Causality / Assignment |
| C5 (Furan) | 152.5 | C (Quaternary) | Deshielded by oxygen and direct methyl attachment. |
| C2 (Furan) | 148.0 | C (Quaternary) | Deshielded by oxygen and alkyl substitution. |
| -C ≡ N (Nitrile) | 120.0 | C (Quaternary) | sp -hybridized carbon; characteristic nitrile shift. |
| C3 (Furan) | 107.5 | CH | Shielded by resonance from the oxygen lone pairs. |
| C4 (Furan) | 106.5 | CH | Shielded by resonance and C5-methyl inductive effects. |
| C- α (Aliphatic) | 27.5 | CH | Shifted downfield by adjacent nitrile and furan ring. |
| α -CH 3 | 18.5 | CH 3 | Standard aliphatic methyl, slightly deshielded. |
| Furan-CH 3 | 13.5 | CH 3 | Highly shielded methyl attached to an aromatic ring. |
2D NMR Workflows for Unambiguous Assignment
While 1D NMR provides strong circumstantial evidence, 2D NMR is required to definitively prove the connectivity between the furan core and the propanenitrile side chain[7].
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COSY ( 1 H- 1 H): Confirms the vicinal relationship between H- α and the α -CH 3 group, as well as the 3J coupling between Furan H3 and H4.
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HSQC ( 1 H- 13 C): Differentiates the quaternary carbons (C2, C5, CN) from the protonated carbons, confirming the DEPT-135 assignments.
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HMBC ( 1 H- 13 C): The cornerstone of the structural proof. The HMBC experiment detects long-range ( 2J and 3J ) couplings. Crucially, the H- α proton will show strong cross-peaks to the Furan C2 and C3 carbons, as well as the Nitrile carbon, definitively linking the three sub-structures.
Figure 2: Key HMBC (1H-13C) correlations establishing the furan-nitrile connectivity.
Experimental Protocol for NMR Acquisition
To ensure data trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to when acquiring NMR spectra for 2-(5-Methylfuran-2-yl)propanenitrile.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of high-purity (>98%) 2-(5-Methylfuran-2-yl)propanenitrile in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.
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Temperature Equilibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Allow the sample to equilibrate at 298 K for exactly 5 minutes to prevent convection currents that degrade lineshape.
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Lock and Shim: Lock the spectrometer to the deuterium signal of CDCl 3 . Perform automated gradient shimming (Z1-Z5) followed by manual fine-tuning of Z1 and Z2 to achieve a TMS linewidth at half-height of < 0.8 Hz.
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1 H NMR Acquisition:
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Set a 30° excitation pulse to ensure uniform excitation.
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Use a spectral width of 12 ppm (-2 to 10 ppm).
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Critical Causality: Implement a relaxation delay (d1) of at least 3.0 seconds. The nitrile-adjacent methine proton has a longer T1 relaxation time; insufficient delay will result in inaccurate integration, skewing the 1H:3H ratio. Acquire 16–32 scans.
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13 C NMR Acquisition:
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Utilize power-gated decoupling (e.g., WALTZ-16) to remove 1 H- 13 C splitting while retaining the Nuclear Overhauser Effect (NOE) for signal enhancement.
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Set a relaxation delay of 2.0 seconds and acquire a minimum of 512 scans to ensure the quaternary carbons (C2, C5, CN) achieve a signal-to-noise ratio > 10:1.
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Data Processing: Apply a zero-filling factor of 2 and an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Phase correct manually and reference the TMS peak to exactly 0.00 ppm.
References
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MDPI. "1 H-NMR Determination of Organic Compounds in Municipal Wastewaters". Water, 2020. URL: [Link]
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Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds". Wiley / ACS Publications, 1991. URL: [Link]
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Pretsch, E., et al. "Structure Determination of Organic Compounds, Tables of Spectral Data". Springer / MDPI, 2009. URL:[Link]
Sources
- 1. 2-(5-Methylfuran-2-yl)propanenitrile|CAS 1096790-35-0 [benchchem.com]
- 2. 2-(Furan-3-yl)propanenitrile () for sale [vulcanchem.com]
- 3. WO2005044812A1 - Dihydrobenzofuranyl alkanamine derivatives as 5ht2c agonists - Google Patents [patents.google.com]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
